Product packaging for 8-Methylquinoxalin-6-amine(Cat. No.:)

8-Methylquinoxalin-6-amine

Cat. No.: B11922848
M. Wt: 159.19 g/mol
InChI Key: RZHDPRJKURHDFX-UHFFFAOYSA-N
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Description

8-Methylquinoxalin-6-amine is a substituted quinoxaline derivative, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound features an amine functional group at the 6-position and a methyl group at the 8-position of the quinoxaline core, making it a valuable intermediate for constructing more complex molecules for pharmaceutical and materials science research. Research Applications and Value: Anticancer Agent Development: The quinoxalin-6-amine core is a significant structure in anticancer research. Structure-activity relationship (SAR) studies on analogous compounds have demonstrated that substitutions on the quinoxaline ring can lead to potent antiproliferative effects against a diverse panel of cancer cell lines, including lung (A549), pancreatic (AsPC-1), colon (HT29), breast (MDA-MB-231), and prostate (PC3) cancers . These compounds can induce apoptosis through caspase 3/7 activation and PARP cleavage . Antiviral Research: Quinoxaline derivatives show substantial promise as antiviral agents, particularly against respiratory pathogens. Research indicates their potential as inhibitors of influenza viruses and coronaviruses, including SARS-CoV-2. Their proposed mechanisms include interaction with viral proteins, such as the NS1 protein of influenza or the protease responsible for SARS-CoV-2 replication, thereby curbing viral propagation . Polymer and Materials Science: Diamine-functionalized quinoxaline derivatives serve as key monomers in synthesizing high-performance polymers, such as polyimides. These polymers exhibit excellent thermal stability and high glass transition temperatures (T g ), making them suitable for advanced applications in flexible electronics and as substrates for organic light-emitting diodes (OLEDs) . Synthetic Versatility: this compound can be synthesized from N-propargyl aniline derivatives using tin or indium chloride catalysis, a method that represents a main group metal-catalyzed hydroarylation . Its amine group allows for further functionalization, enabling the creation of libraries of compounds for biological screening and SAR studies . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B11922848 8-Methylquinoxalin-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

8-methylquinoxalin-6-amine

InChI

InChI=1S/C9H9N3/c1-6-4-7(10)5-8-9(6)12-3-2-11-8/h2-5H,10H2,1H3

InChI Key

RZHDPRJKURHDFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=NC=CN=C12)N

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Methylquinoxalin 6 Amine and Functional Analogs

Established Cyclization Pathways to the Quinoxaline (B1680401) Core

The formation of the quinoxaline nucleus is a foundational step in the synthesis of its derivatives. Several classical and modern methods have been established for this purpose.

The most traditional and widely utilized method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mdpi.comnih.govsapub.orgmtieat.org This reaction, first reported independently by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring of the quinoxaline system. nih.gov The fundamental reaction involves the nucleophilic attack of the amine groups onto the carbonyl carbons, followed by cyclization and dehydration to yield the aromatic quinoxaline ring.

While effective, conventional methods often required harsh conditions such as high temperatures and strong acid catalysts. mdpi.com Modern advancements have focused on developing milder and more efficient catalytic systems to promote this transformation. These include a variety of catalysts that enhance reaction rates, improve yields, and operate under more environmentally benign conditions. orientjchem.org

Table 1: Selected Catalytic Systems for the Condensation of o-Phenylenediamines and α-Dicarbonyls

Catalyst Solvent(s) Conditions Yield Range Reference(s)
Cerium(IV) Ammonium Nitrate (CAN) Acetonitrile or Protic Solvents Catalytic amount Not specified mdpi.com
Iodine (I₂) Dimethyl Sulfoxide (DMSO) Room Temperature 80-90% researchgate.netencyclopedia.pub
Ammonium Bifluoride (NH₄HF₂) Aqueous Ethanol Not specified 90-98% nih.gov
Ionic Liquid-Functionalized Cellulose Water Not specified 78-99% nih.gov
Dowex 50W Water Reflux Excellent orientjchem.org

These improved methods often feature shorter reaction times, higher yields, and simpler work-up procedures, making the synthesis of the quinoxaline core more accessible and sustainable. nih.govorientjchem.org

An alternative and powerful route to quinoxalines proceeds through quinoxaline 1,4-dioxide intermediates, which are most commonly synthesized via the Beirut Reaction. mdpi.comnih.gov First described in 1965 by M.J. Haddadin and C.H. Issidorides, this reaction involves the cyclization of benzofuroxans (benzofurazan N-oxides) with β-dicarbonyl compounds, enamines, or other active methylene (B1212753) compounds. mdpi.comnih.govscirp.orgnih.gov

The reaction provides a versatile method for accessing a wide array of substituted quinoxaline 1,4-dioxides. mdpi.comsdiarticle4.com These N-oxide products are valuable in their own right due to their biological activities, but they also serve as important synthetic intermediates. The N-oxide functional groups can be subsequently removed through reduction to yield the corresponding quinoxaline. This two-step process—Beirut Reaction followed by deoxygenation—offers a distinct synthetic strategy for the quinoxaline core, often allowing for substitution patterns that are difficult to achieve through direct condensation.

Modern synthetic chemistry has introduced a range of annulation strategies that expand the toolkit for quinoxaline synthesis beyond classical condensations.

Oxidative Annulation involves the formation of the quinoxaline ring under oxidizing conditions. These methods often use starting materials that are surrogates for α-dicarbonyl compounds. Common strategies include:

Reaction of o-phenylenediamines with α-hydroxy ketones (acyloins): This reaction requires an oxidant to convert the acyloin to the corresponding dicarbonyl species in situ, which then undergoes the standard condensation-cyclization. encyclopedia.pubresearchgate.net

Reaction of o-phenylenediamines with α-haloketones: This catalyst-free approach proceeds via an oxidative cyclization, providing a direct route to quinoxalines. nih.govchim.it

Iodine-mediated oxidative annulation: This strategy can utilize substrates like aryl acetylenes or arylethenes, which are oxidized in the presence of 1,2-diamines to form the quinoxaline ring in a one-pot process. rsc.org

Reductive Annulation typically involves starting with a substituted aniline (B41778) that bears a nitro group ortho to a protected or precursor amine function. A key strategy is the reductive cyclization of 2-nitroanilines with compounds that can generate the dicarbonyl synthon. rsc.org A more advanced approach involves the palladium-catalyzed reductive annulation of nitroarylamines with catechols, providing direct access to the quinoxaline scaffold. rsc.org Another notable method is the intramolecular cyclization of ortho-nitro-N-propargylaniline compounds, where reduction of the nitro group is followed by cyclization onto the alkyne, promoted by reagents like stannous chloride. rsc.org

Beirut Reaction for Quinoxaline 1,4-Dioxide Synthesis and Subsequent Transformations

Regioselective Introduction and Modification of Substituents on the Quinoxaline Ring System

Achieving the specific 6-amino-8-methyl substitution pattern on the quinoxaline ring requires careful regiochemical control. This can be accomplished either by using appropriately pre-functionalized starting materials or by performing selective substitution reactions on the pre-formed quinoxaline core.

The introduction of a methyl group at the C-8 position is a critical regioselective challenge.

Pre-functionalized Starting Material: The most direct approach involves the cyclization of a substituted ortho-phenylenediamine that already contains the methyl group at the desired position. For the synthesis of an 8-methylquinoxaline, the key starting material would be 3-methylbenzene-1,2-diamine . Condensing this diamine with an appropriate α-dicarbonyl compound, such as glyoxal, would yield 8-methylquinoxaline. The regiochemistry is unambiguous in this case due to the symmetry of the glyoxal.

Post-functionalization via C-H Activation: More advanced methods allow for the direct methylation of the quinoxaline ring. A notable strategy is the directed C-H methylation of quinoline (B57606) N-oxides at the C-8 position using a Cp*Rh(III) catalyst. researchgate.net This methodology takes advantage of the N-oxide group to direct the catalyst to the C-8 position with high regioselectivity. researchgate.net Applying this logic to a quinoxaline N-oxide could provide a route to C-8 methylation, followed by reduction of the N-oxide to yield the 8-methylquinoxaline.

Introducing an amine group at the C-6 position can be achieved through several pathways.

Reductive Amination from a Nitro Precursor: A common and reliable strategy is to begin with a starting material containing a nitro group, which can later be reduced to the desired amine. For the target molecule, this would involve the synthesis of 8-methyl-6-nitroquinoxaline . This intermediate could be synthesized by the condensation of 3-methyl-5-nitrobenzene-1,2-diamine with glyoxal. The subsequent reduction of the nitro group, typically using catalysts like Pd/C with a hydrogen source or metals like tin or iron in acidic media, would yield 8-Methylquinoxalin-6-amine .

Nucleophilic Aromatic Substitution (SNAr): This powerful method involves the displacement of a leaving group, typically a halogen, from the aromatic ring by a nucleophile. arabjchem.orgarabjchem.org To synthesize this compound via this route, one would first need to prepare 6-halo-8-methylquinoxaline (e.g., 6-chloro-8-methylquinoxaline). The electron-withdrawing nature of the pyrazine ring activates the benzene (B151609) ring towards nucleophilic attack, particularly at positions para to the nitrogen atoms. arabjchem.orgarabjchem.org The 6-chloro derivative could then be treated with an amino source, such as ammonia (B1221849) or a protected amine, under conditions that promote SNAr to install the amino group at the C-6 position. This approach is highly valuable for building substituted quinoxalines, as demonstrated by the versatility of 2,3-dichloroquinoxaline (B139996) in SNAr reactions. arabjchem.orgarabjchem.org

Palladium-Catalyzed Amination: Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions provide another route for forming C-N bonds. This would involve reacting a 6-halo-8-methylquinoxaline with an amine source in the presence of a palladium catalyst and a suitable ligand. This method has been successfully used to prepare amino-substituted quinoxalines from their bromo-derivatives. mdpi.com

Derivatization of the Amino Group (e.g., Schiff Base Formation)

The primary amine group at the 6-position of this compound is a key functional handle for further molecular elaboration through derivatization reactions. One of the most common and versatile methods for modifying this amino group is through the formation of Schiff bases.

Schiff bases, or azomethines, are formed by the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. dergipark.org.trresearchgate.net This reaction proceeds through a two-step mechanism: an initial addition of the amine to the carbonyl group to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to yield the stable imine. dergipark.org.tr

In the context of this compound, the amino group can be readily condensed with various aromatic aldehydes. For instance, reaction with substituted benzaldehydes can introduce a range of electronically and sterically diverse substituents. scholarsresearchlibrary.comnih.gov The nature and position of substituents on the aromatic aldehyde can significantly influence the properties and potential applications of the resulting Schiff base. ispub.com For example, the reaction of a quinoxaline derivative with an aldehyde function can be further reacted with substituted aromatic amines to form Schiff bases. scholarsresearchlibrary.com

The formation of these Schiff base derivatives can be confirmed using various spectroscopic techniques. The appearance of a characteristic signal for the imine proton (-CH=N-) in the 1H NMR spectrum, typically in the range of δ 8-9 ppm, is a key indicator of successful Schiff base formation. dergipark.org.trnih.gov Additionally, the carbon signal of the imine group (-C=N-) can be observed in the 13C NMR spectrum. dergipark.org.tr

Beyond simple Schiff base formation, the amino group of quinoxaline derivatives can be derivatized using other reagents. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a reagent that rapidly labels primary and secondary amines to form highly fluorescent and stable urea (B33335) derivatives, which are amenable to analysis by liquid chromatography. nih.gov This derivatization involves a simple, one-step procedure. nih.gov Another approach involves the derivatization with urea, which allows for the quantitative analysis of amino acids in complex samples using liquid chromatography-mass spectrometry (LC-MS). nih.gov

These derivatization strategies highlight the versatility of the amino group in this compound and its analogs, enabling the synthesis of a wide array of functionalized molecules with tailored properties for various applications.

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly important in the synthesis of quinoxaline derivatives, aiming to develop more environmentally benign and sustainable methodologies. rsc.org This involves the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

A significant advancement in the green synthesis of quinoxalines is the development of catalyst-free and solvent-free reaction protocols. The classical synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Several studies have demonstrated that this reaction can be carried out efficiently without the need for a catalyst. researchgate.net

For example, a highly efficient and catalyst-free protocol for the synthesis of quinoxalines has been reported using methanol (B129727) as a solvent at room temperature, with reaction times as short as one minute. researchgate.net This method has been shown to be scalable to at least a 10-gram scale. researchgate.net In some cases, the reaction can be performed under entirely solvent-free conditions, often with the aid of microwave irradiation or grinding. e-journals.inscielo.br These solvent-free methods not only reduce the environmental impact of organic solvents but also simplify the work-up procedure. nih.gov

The use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has also been explored for the catalyst-free synthesis of 2-amino quinoxaline derivatives, offering a simple and eco-friendly approach at room temperature. ripublication.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.inscielo.br The application of microwave irradiation has been successfully employed in the synthesis of quinoxaline derivatives, frequently under solvent-free conditions or in green solvents like water or ethanol. e-journals.inscielo.brnih.govjocpr.com

Microwave-assisted synthesis of quinoxalines can be achieved by condensing diamines and dicarbonyls in a solvent-free medium, resulting in excellent yields (80-90%) within a few minutes. e-journals.in This approach offers a cleaner and easier work-up process. e-journals.in The use of microwave irradiation can also be combined with solid supports like acidic alumina, further enhancing the reaction efficiency. scielo.br

Water, being a non-toxic, non-flammable, and readily available solvent, is an ideal medium for green chemical synthesis. Ultrasound irradiation in water has been utilized for the catalyst-free synthesis of quinoxaline derivatives at room temperature, providing high yields and short reaction times. tandfonline.com The use of water as a solvent in the synthesis of quinoxalines has also been demonstrated with the aid of catalysts like ionic liquids. rsc.org

Several types of recyclable nanocatalysts have been successfully applied to the synthesis of quinoxalines:

g-C3N4/Ni Nanocomposite: A highly efficient and recyclable heterogeneous catalyst, g-C3N4/Ni, has been prepared and used for the synthesis of quinoxaline derivatives. This catalyst offers high yields, short reaction times, and environmentally benign reaction conditions. mdpi.com

TiO2 Nanoparticles: TiO2 nanoparticles have been employed as an efficient and recyclable catalyst for the synthesis of substituted quinoxalines, providing high to excellent yields in a relatively short duration. koreascience.kr

Cobalt Nanoparticles on Mesoporous SBA-15: This supported nanocatalyst has shown excellent activity and stability in the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds under mild reaction conditions. The catalyst can be reused for at least ten times without significant loss of activity. nih.gov

Silica (B1680970) Nanoparticles: Silica nanoparticles have been used as a catalyst for the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions at room temperature, affording high yields of quinoxalines in short reaction times. rsc.org

Calcium Iodate (Ca(IO3)2) Nanoparticles: Fabricated through a simple and eco-friendly method, these nanoparticles have been used as a recyclable catalyst for the synthesis of quinoxalines at ambient temperature, resulting in good to excellent yields. researchgate.net

These examples demonstrate the significant progress made in developing sustainable synthetic routes to quinoxalines by integrating green chemistry principles.

Microwave-Assisted and Aqueous Media Syntheses

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of quinoxalines is crucial for optimizing reaction conditions and developing new, more efficient synthetic strategies. The most common route to quinoxalines, the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is generally understood to proceed through a series of well-defined steps.

The reaction is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization occurs through the attack of the second amino group on the remaining carbonyl group, which, after another dehydration step, yields the final quinoxaline ring system. researchgate.net

Recent studies have explored more complex, metal-catalyzed routes to quinoxalines, providing deeper insights into the mechanistic pathways. For instance, a copper-catalyzed, one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) has been developed. Mechanistic studies suggest the formation of intermediates through condensation, enamine coordination, and reductive elimination, followed by cyclization and oxidation. organic-chemistry.org

In another example, the ruthenium-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides to form indolo[2,3-b]quinoxalines has been investigated. Preliminary mechanistic studies indicate that the sequential C-N bond formations proceed through the formation of a five-membered ruthenacyclic intermediate in the first step, followed by a radical mechanism in the second step. nih.gov

The formation of quinoxaline 1,4-dioxides has also been the subject of mechanistic studies. The Beirut reaction, which involves the reaction of benzofuroxan (B160326) with an enolate ion, is proposed to proceed through a nucleophilic attack of the enolate on the electrophilic nitrogen atom of benzofuroxan, leading to the opening of the benzofuroxan ring and subsequent cyclization to form the quinoxaline 1,4-dioxide. mdpi.com

These mechanistic investigations, which often employ a combination of experimental and computational methods, are essential for advancing the field of quinoxaline synthesis and enabling the rational design of novel synthetic transformations.

Comprehensive Spectroscopic and Structural Elucidation of 8 Methylquinoxalin 6 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, including 8-Methylquinoxalin-6-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy offers critical insights into the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for each proton. The chemical shifts (δ), multiplicities, and coupling constants (J) help in assigning these protons to their specific positions on the quinoxaline (B1680401) ring system and the methyl and amine substituents.

Detailed assignments are often confirmed through two-dimensional NMR techniques.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For instance, carbons in the aromatic quinoxaline core resonate at different frequencies than the methyl carbon.

Specific chemical shift values can vary slightly depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of protons within the benzene (B151609) and pyrazine (B50134) rings. magritek.comgithub.iocreative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. creative-biostructure.comcolumbia.edu Each cross-peak links a specific proton signal to the signal of the carbon it is attached to, which is invaluable for assigning the carbons of the quinoxaline ring that bear a hydrogen atom. github.iocolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. magritek.comcolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the methyl protons to their adjacent ring carbon and the carbon two bonds away. magritek.comcolumbia.edu

Together, these 2D NMR techniques provide a comprehensive map of the atomic connections within this compound.

The choice of deuterated solvent can influence the chemical shifts and coupling constants in NMR spectroscopy. quora.comresearchcommons.org Solvents like deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD) can interact with the solute through various intermolecular forces, such as hydrogen bonding, which can affect the electron density around the nuclei and thus their resonance frequencies. quora.comresearchcommons.org For this compound, the amine protons are particularly susceptible to solvent effects and may exhibit different chemical shifts or even undergo exchange with deuterium (B1214612) from the solvent, which can sometimes lead to the disappearance of their signal. savemyexams.com The aromatic protons can also experience shifts, although generally to a lesser extent. researchcommons.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information about a compound by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrum of this compound, the molecule is ionized, leading to the formation of a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound. pressbooks.pubmsu.edu

The molecular ion of this compound has a nominal mass of 159.19. aablocks.com Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragment ions provides valuable clues about the molecule's structure. For instance, the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) from the quinoxaline ring are common fragmentation pathways for related compounds. msu.edunist.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.

Key vibrational frequencies for this compound include:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.

C=N Stretching: The stretching vibration of the C=N bonds within the pyrazine ring of the quinoxaline system typically appears in the 1500-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching of the aromatic amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com

N-H Bending: The N-H bending vibration for a primary amine is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com

These characteristic absorptions provide clear evidence for the presence of the amine and methyl groups, as well as the aromatic quinoxaline core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. libretexts.orgmatanginicollege.ac.in The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. upi.eduusp.br For organic molecules like this compound, the most significant transitions are typically the π → π* and n → π* transitions, which involve the promotion of electrons from pi (π) bonding orbitals and non-bonding (n) orbitals to anti-bonding pi (π*) orbitals. libretexts.orgupi.edu

The UV-Vis spectrum of a molecule is influenced by its chromophores, which are the parts of the molecule that absorb light. msu.edu In this compound, the quinoxaline ring system, with its conjugated double bonds, acts as a primary chromophore. The presence of the methyl and amine substituents on the quinoxaline ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are described by the following terms:

Bathochromic shift: A shift to a longer wavelength.

Hypsochromic shift: A shift to a shorter wavelength.

Hyperchromic effect: An increase in absorption intensity.

Hypochromic effect: A decrease in absorption intensity.

The extended conjugation in the quinoxaline system generally results in bathochromic and hyperchromic shifts in absorption. msu.edu The electronic transitions in conjugated systems like quinoxalines involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usp.brmsu.edu The energy difference between the HOMO and LUMO determines the wavelength of light absorbed.

Table 1: General UV-Vis Absorption Characteristics of Related Chromophores

Chromophore SystemTypical λmax (nm)Electronic TransitionMolar Absorptivity (ε)
Benzene180, 200, 254π → π>65,000, 8,000, 240
Unsaturated Ketones~242, ~300π → π, n → π~18,000, ~100
Conjugated DienesIncreases with conjugationπ → πIncreases with conjugation

This table provides general data for related chromophores to illustrate typical absorption ranges and is not specific to this compound. msu.edu

X-ray Crystallography for Solid-State Molecular Geometry and Packing

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.comnih.gov The pattern of diffracted X-rays is directly related to the arrangement of electrons, and therefore atoms, within the crystal. This data allows for the calculation of an electron density map, from which the molecular structure can be determined. nih.gov

While a specific crystal structure for this compound was not found in the search results, studies on related quinoxaline and quinoline (B57606) derivatives provide insights into the expected structural features. For example, the crystal structure of 5-ethoxymethyl-8-hydroxyquinoline, determined by X-ray powder diffraction, revealed a non-planar structure stabilized by π–π stacking interactions and various hydrogen bonds. researchgate.net Similarly, the structure of 5-azidomethyl-8-hydroxyquinoline was solved using single-crystal X-ray diffraction, showing a monoclinic crystal system. researchgate.net These studies highlight the importance of intermolecular interactions, such as hydrogen bonding and π–π stacking, in the crystal packing of such heterocyclic compounds. researchgate.netresearchgate.net

Table 2: Crystallographic Data for a Related Quinoxaline Derivative

ParameterValue
Compound Name5-ethoxymethyl-8-hydroxyquinoline
Crystal SystemOrthorhombic
Space GroupPbca
Molecules per Unit Cell (Z)8
Lattice Parametersa = 7.9551(12) Å, b = 17.981(3) Å, c = 15.125(2) Å
Volume (V)2163.5(6) ų

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography and is not the data for this compound. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used for assessing the purity of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used to separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. sepscience.com For purity assessment, a sample of the compound is injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the different components. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks. chromforum.org

For quinoxaline derivatives, HPLC is a valuable tool. For instance, a C18 column with an acetonitrile/water gradient has been used to resolve N6-methylquinoxaline-5,6-diamine from its N7-methyl byproduct, with distinct retention times of 8.2 minutes and 7.9 minutes, respectively. This demonstrates the capability of HPLC to separate closely related isomers. The use of a photodiode array (PDA) detector can further aid in assessing peak purity by analyzing the UV spectrum across a single chromatographic peak. sepscience.com

Gas Chromatography (GC)

GC is another powerful separation technique where the mobile phase is a gas and the stationary phase is a liquid or solid coated on a solid support inside a column. ccsknowledge.com It is particularly suitable for volatile and thermally stable compounds. The sample is vaporized and carried by the carrier gas through the column, where separation occurs based on the components' boiling points and interactions with the stationary phase. ccsknowledge.com

GC has been used to determine the purity of related quinoline compounds. For example, 6-Methoxyquinolin-8-amine is commercially available with a purity of greater than 95.0% as determined by GC. apicalscientific.com GC-MS (Gas Chromatography-Mass Spectrometry) is a hyphenated technique that combines the separation power of GC with the identification capabilities of mass spectrometry. This has been used to characterize various quinolinecarbaldehydes, providing both retention times and mass spectral data for each compound. mdpi.com However, the analysis of amines by GC can sometimes be challenging due to their reactivity and potential for adsorption onto the column. bre.comepa.gov

Table 3: Chromatographic Data for Related Quinoxaline and Quinoline Derivatives

CompoundMethodColumn/ConditionsRetention Time (min)Purity/Observation
N6-methylquinoxaline-5,6-diamineHPLCC18, acetonitrile/water gradient8.2Resolved from N7-methyl byproduct (7.9 min)
6-Methoxyquinolin-8-amineGCNot specifiedNot specified>95.0%
8-Hydroxyquinoline-5-carbaldehydeGC-MSNot specified6.024Characterized
8-(Dimethylamino)quinoline-5-carbaldehydeGC-MSNot specified7.156Characterized

This table provides examples of chromatographic data for related compounds and is not specific to this compound. apicalscientific.commdpi.com

Computational Chemistry and Theoretical Investigations of 8 Methylquinoxalin 6 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scribd.com It is widely applied to predict molecular geometries, electronic properties, and spectroscopic data with a favorable balance between accuracy and computational cost. scribd.comarxiv.orgaps.org

Electronic Structure and Optimized Molecular Geometries

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For quinoxaline (B1680401) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for geometry optimization. researchgate.netresearchgate.net

The structure of 8-Methylquinoxalin-6-amine consists of a planar quinoxaline core, which is a bicyclic system containing a benzene (B151609) ring fused to a pyrazine (B50134) ring. The methyl (-CH₃) group at position 8 and the amine (-NH₂) group at position 6 are substituents on the benzene moiety of the core. DFT optimization would likely confirm the planarity of the quinoxaline ring system. The bond lengths and angles would be influenced by the electronic effects of the substituents. The electron-donating amine group and the weakly electron-donating methyl group would perturb the electron density distribution across the aromatic system.

Bond Lengths: The C-N bonds within the pyrazine ring and the C-C bonds of the aromatic system would have lengths intermediate between single and double bonds, indicative of electron delocalization. The C-NH₂ bond length would be typical for an aromatic amine.

Bond Angles: The internal angles of the fused rings would be close to 120°, consistent with sp² hybridization, with minor deviations due to ring fusion and substitution.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Structures) Note: These are representative values based on DFT calculations of similar substituted quinoxalines and may not be exact for the title compound.

ParameterPredicted Value (Å or °)Basis of Prediction
C-C (Aromatic)1.39 - 1.42 ÅTypical aromatic C-C bond lengths from DFT studies. researchgate.netmdpi.com
C-N (Pyrazine Ring)1.33 - 1.38 ÅBased on calculations of quinoxaline derivatives. researchgate.net
C-NH₂~1.40 ÅTypical bond length for an amine attached to an aromatic ring. aps.org
C-C-C (Benzene Ring)~120°Standard sp² hybridization angle. mdpi.com
C-N-C (Pyrazine Ring)~116-118°Commonly observed angles in quinoxaline core structures. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxiapptec.com The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). wuxiapptec.comwuxibiology.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich benzene ring and the lone pair of the amine group, reflecting the most probable sites for electrophilic attack. The LUMO is likely distributed over the electron-deficient pyrazine ring, indicating the sites susceptible to nucleophilic attack. The electron-donating amine and methyl groups would raise the energy of the HOMO, likely decreasing the HOMO-LUMO gap compared to unsubstituted quinoxaline and enhancing its reactivity. researchgate.net

Table 2: Predicted FMO Properties for this compound Note: Values are illustrative, based on trends observed in related aromatic amines and quinoxalines.

ParameterPredicted Value (eV)Significance
EHOMO-5.0 to -5.5 eVIndicates electron-donating capability. researchgate.net
ELUMO-1.0 to -1.5 eVIndicates electron-accepting capability. researchgate.net
Energy Gap (ΔE)3.5 to 4.5 eVA smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Electrostatic Potential Surface and Atomic Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. tandfonline.com The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (blue), which are electron-poor and attractive to nucleophiles. diva-portal.org

In this compound, the MEP would show a region of high negative potential around the nitrogen atoms of the pyrazine ring and the nitrogen atom of the amine group due to their lone pairs of electrons. These sites are susceptible to electrophilic attack or hydrogen bonding. The hydrogen atoms of the amine group would represent a region of positive electrostatic potential, making them potential hydrogen bond donors. diva-portal.orgnajah.edu

Mulliken atomic charge analysis, derived from DFT calculations, quantifies the charge distribution on an atomic level. researchgate.net This analysis would likely show a net negative charge on the nitrogen atoms and a net positive charge on the hydrogen atoms of the amine group and the carbon atoms bonded to the electronegative nitrogens.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. core.ac.uk By comparing theoretical spectra with experimental data, the vibrational modes of the molecule can be accurately assigned. researchgate.net

For this compound, key predicted vibrational modes would include:

N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=N and C=C Stretching: Vibrations from the quinoxaline ring system would be observed in the 1450-1650 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring motion of the -NH₂ group typically results in a strong absorption between 1550 and 1650 cm⁻¹. libretexts.org

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond is expected in the 1200-1350 cm⁻¹ range. libretexts.orgresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Source of Prediction
N-H Asymmetric & Symmetric Stretch3400 - 3500Characteristic for primary aromatic amines. libretexts.org
Aromatic C-H Stretch3000 - 3100Typical for aromatic systems. core.ac.uk
Aliphatic C-H Stretch2850 - 2980Typical for methyl groups. core.ac.uk
N-H Scissoring Bend1550 - 1650Characteristic for primary amines. libretexts.org
C=C/C=N Ring Stretch1450 - 1620Based on studies of quinoxaline derivatives. researchgate.net
Aromatic C-N Stretch1200 - 1350Characteristic for arylamines. libretexts.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. bonvinlab.org By solving Newton's equations of motion, MD simulations provide a detailed view of conformational dynamics, stability, and intermolecular interactions. nih.gov

Conformational Dynamics and Stability Studies

While the quinoxaline core is rigid, MD simulations of this compound could provide insights into the dynamics of its substituents and its interactions within a solvent environment. rsc.org A key area of investigation would be the conformational flexibility of the amine group, including its rotation relative to the aromatic ring and its hydrogen bonding capacity with solvent molecules (e.g., water).

An MD simulation would involve placing the DFT-optimized structure of the molecule in a simulation box filled with solvent molecules. bonvinlab.org Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can reveal:

Flexibility of Substituents: Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the molecule are most flexible. For this compound, this would likely highlight the mobility of the amine group's hydrogen atoms and the rotational freedom of the methyl group. bonvinlab.org

Solvent Interactions: The simulation can map the hydrogen bonding network between the amine group and surrounding water molecules, providing insight into its solvation and interaction patterns. frontiersin.org

Such simulations are crucial for understanding how the molecule behaves in a dynamic, solvated environment, which is more representative of real-world chemical and biological systems than a static in-vacuo calculation. rsc.orgnih.gov

Intermolecular Interactions with Biological Targets or Material Surfaces

Computational modeling has become an indispensable tool for understanding how molecules like this compound interact with their environment at a molecular level. These theoretical investigations provide insights into the binding of such compounds to biological macromolecules and their adsorption onto material surfaces, guiding the development of new therapeutic agents and functional materials.

Interactions with Biological Targets: The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a variety of biological targets. nih.gov Molecular docking studies on quinoxaline derivatives have revealed key interaction patterns with proteins implicated in diseases like cancer and tuberculosis. For instance, derivatives of 3-methylquinoxaline have been docked against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors. nih.govresearchgate.net These studies show that the quinoxaline core can fit into the ATP binding pocket of the kinase, with the nitrogen atoms often forming crucial hydrogen bonds with amino acid residues. nih.govnih.gov The methyl group and the amine at the 6-position of this compound can further influence these interactions by affecting the molecule's orientation and electronic properties within the binding site. researchgate.net

In the context of anticancer research, docking studies on quinoxaline derivatives with targets like β-tubulin and epidermal growth factor receptor (EGFR) kinase have highlighted the importance of hydrophobic and hydrogen-bond interactions in stabilizing the ligand-protein complex. nih.govnih.gov Similarly, in the search for new anti-tuberculosis agents, quinoxaline derivatives have been modeled against enzymes such as decaprenylphosphoryl-beta-D-ribose oxidase (DprE1), which is vital for the synthesis of the mycobacterial cell wall. nih.govresearchgate.net The interactions predicted by these computational models, such as hydrogen bonds and π-stacking, are critical for the inhibitory activity of the compounds. researchgate.net

Interactions with Material Surfaces: Quinoxaline derivatives, including those with amine functionalities, are effective corrosion inhibitors for metals like mild steel in acidic environments. nih.govresearchgate.net Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have elucidated the mechanism behind this protective effect. nih.govnajah.edu The adsorption of these molecules onto the metal surface is the key to their inhibitory action. researchgate.netnajah.edu

The interaction is typically a combination of physisorption (electrostatic interactions between the charged metal surface and the protonated amine) and chemisorption. researchgate.net Chemisorption involves the sharing of electrons between the π-electrons of the quinoxaline ring system and the vacant d-orbitals of the iron atoms on the steel surface. nih.govnih.gov The nitrogen heteroatoms and the exocyclic amine group in this compound are crucial active centers for adsorption, donating lone-pair electrons to form coordinate bonds with the metal surface. nih.govnajah.edu This process leads to the formation of a stable, protective film that isolates the metal from the corrosive medium. nih.govnih.gov DFT calculations have shown that the planar orientation of the quinoxaline ring facilitates effective surface coverage. najah.edu

The table below summarizes findings from computational studies on the interaction of quinoxaline derivatives with various surfaces and biological targets.

Molecule TypeTargetComputational MethodKey Interactions/FindingsReference
Quinoxaline DerivativesMild Steel (Fe surface)DFT, MD SimulationAdsorption via π-electrons and N-atoms; formation of a protective film. Governed by chemisorption and physisorption. nih.govnajah.edu
3-Methylquinoxaline DerivativesVEGFR-2Molecular DockingBinding in ATP pocket, H-bonds with key residues. nih.gov
Quinoxaline-2-carboxamidesMycobacterial DprE1Molecular DockingLoss of interaction with Arg325 due to linker extension. nih.gov
4-Anilinoquinazoline DerivativesEGFR KinaseMolecular DockingHydrophobic and hydrogen-bond interactions identified at active binding sites. nih.gov
Methylamine CationsKaolinite SurfaceDFTAdsorption driven by electrostatic interactions and hydrogen bonds. journalssystem.com

Mechanistic Insights into Chemical Reactions and Transformations

Theoretical investigations provide powerful insights into the pathways and transition states of chemical reactions involving quinoxaline derivatives. nih.gov Understanding these mechanisms is crucial for optimizing reaction conditions and designing novel synthetic routes.

A significant area of study has been the direct C-H amination at the C3 position of the quinoxalin-2(1H)-one core, a structure related to this compound. nih.govrhhz.net This reaction is a highly efficient method for synthesizing 3-aminoquinoxalinones. Mechanistic studies, including control experiments and computational analysis, have revealed that these transformations can proceed through various pathways, often involving radical intermediates. rhhz.netacs.org

For instance, hypervalent iodine reagents like PIDA (phenyliodine diacetate) can mediate the C-H amination under metal-free conditions. rhhz.net The proposed mechanism suggests that the reaction is initiated by the formation of an amine radical. rhhz.net Similarly, electrochemical C-H amination has been developed, where cyclic voltammetry studies point to a radical-based mechanism. thieme-connect.com This method avoids the use of chemical oxidants by employing an electric current to drive the transformation. thieme-connect.com

Photocatalysis offers another green approach to these reactions. Visible light-driven C-H functionalization of quinoxalin-2(1H)-ones has been achieved using heterogeneous photocatalysts. nih.gov Interestingly, some studies have shown that quinoxalin-2(1H)-ones themselves can act as photosensitizers, absorbing light and initiating the reaction with aliphatic amines using air as the oxidant, thus eliminating the need for an external photocatalyst. acs.org Control experiments using radical scavengers like TEMPO have confirmed the participation of radical species in these photoinduced processes. acs.org

The table below outlines a proposed mechanism for the copper-catalyzed C-H amination of quinoxalin-2(1H)-one, a reaction pathway relevant to the functionalization of the quinoxaline core.

StepDescriptionIntermediate/Species InvolvedReference
1Deprotonation of quinoxalin-2(1H)-one by a base.Quinoxalinone anion researchgate.net
2Coordination of the anion to the Cu(II) catalyst.Pyridinocopper(II) species researchgate.net
3Oxidative addition/coupling with the amine.Cu(II)-amine complex nih.gov
4Reductive elimination to form the C-N bond.3-aminoquinoxalin-2(1H)-one product nih.gov
5Re-oxidation of the Cu(I) catalyst to Cu(II) by an oxidant (e.g., O2).Cu(I) species nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pre-clinical Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. jst.go.jp For quinoxaline derivatives, including this compound, QSAR studies are instrumental in predicting their potential as therapeutic agents and guiding the rational design of new, more potent analogs. nih.govmdpi.com

Numerous 2D and 3D-QSAR models have been developed for quinoxaline derivatives to predict a wide range of biological activities, such as anticancer, anti-tubercular, and antimalarial effects. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Artificial Neural Networks (ANN) to build a mathematical equation relating these descriptors to the observed activity. nih.govgenexplain.com

Key molecular descriptors that frequently appear in QSAR models for quinoxaline derivatives include:

Topological and Electronic Descriptors: These describe the atomic connectivity and electronic environment, such as Geary autocorrelation indices (e.g., GATS5e) and Kier & Hall chi connectivity indices, which have been linked to VEGFR-2 inhibition. jst.go.jpmdpi.com

Electrostatic Descriptors: These relate to the charge distribution in the molecule. 3D-QSAR studies often use electrostatic field effects to show where electron-donating or electron-withdrawing groups would enhance biological activity. nih.gov

Steric Descriptors: These account for the size and shape of the molecule, which are crucial for fitting into a biological target's binding site. nih.gov

Jurs Descriptors: These combine shape and electronic information (charged partial surface area) and have been found to be important for predicting anti-tubercular activity. jst.go.jp

The statistical validity of these models is paramount and is assessed using parameters like the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive ability on an external test set (pred_r²). nih.gov A robust QSAR model can then be used to virtually screen new, unsynthesized quinoxaline derivatives to prioritize which compounds should be synthesized and tested in the lab, saving significant time and resources. mdpi.com For example, a 2D-QSAR model for anticancer quinoxalines was used to virtually screen and design five new potential VEGFR-2 inhibitors with predicted activities higher than the template compound. mdpi.com

The following table presents a summary of various QSAR models developed for quinoxaline derivatives, highlighting the diversity of applications and modeling approaches.

Biological ActivityModel TypeKey DescriptorsStatistical SignificanceReference
Anti-tubercular2D-QSAR (GA-PLS)Topological, ElectrostaticNot specified nih.gov
Anti-tubercular3D-QSAR (SA-PLS)Steric, Electrostatic fieldsNot specified nih.gov
Anticancer (TNBC)2D-QSARNot specifiedr² = 0.78, q² = 0.71, pred_r² = 0.68 nih.gov
Antimalarial3D-QSAR (kNN-MFA)Electrostatic (E_137, E_939)q² = 0.7589, pred_r² = 0.4752
Anticancer (VEGFR-2)2D-QSARGATS5e, GATS3i, GATS8i, SpMax8_Bhs, VR2-DtNot specified mdpi.com
Anticancer (HeLa)KPG-QSARLocal atomic reactivity indicesR² = 0.94 sciencepublishinggroup.com

Coordination Chemistry and Metal Complexation of 8 Methylquinoxalin 6 Amine

Design and Synthesis of 8-Methylquinoxalin-6-amine as a Ligand

The design of this compound as a ligand is predicated on the presence of multiple coordination sites: the two nitrogen atoms of the quinoxaline (B1680401) ring and the nitrogen atom of the amino group. This arrangement allows for the potential of the molecule to act as a bidentate or even a tridentate ligand, bridging metal centers to form polynuclear complexes. The methyl group at the 8-position can also influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.

The synthesis of quinoxaline derivatives can be achieved through various routes. A common method involves the condensation reaction of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For instance, the synthesis of 2,3-diphenylquinoxalin-6-amine (B12808600) involves the reaction of o-phenylenediamine with benzil. smolecule.com Another approach is the intramolecular cyclization of N-propargyl aniline (B41778) derivatives, which can be catalyzed by main group metal chlorides like tin(II) chloride or indium(III) chloride to yield quinoxalines. rsc.org These synthetic strategies can be adapted to produce this compound by selecting the appropriate starting materials.

Table 1: Synthetic Routes to Quinoxaline Derivatives

Synthetic MethodStarting MaterialsCatalyst/ReagentsProduct Type
Condensation Reactiono-phenylenediamine, 1,2-dicarbonyl compoundRectified spirit, heatSubstituted quinoxaline
Intramolecular CyclizationN-propargyl aniline derivativeSnCl₂·2H₂O or InCl₃Substituted quinoxaline

Preparation and Characterization of Transition Metal Complexes

The preparation of transition metal complexes with quinoxaline-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. uobaghdad.edu.iq The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. uobaghdad.edu.iqscirp.org For example, mixing a metal(II) salt with a Schiff base ligand derived from quinoxaline-2-carboxaldehyde in a 1:1 or 1:2 molar ratio can lead to the formation of tetrahedral or octahedral complexes, respectively. researchgate.net

The characterization of newly synthesized metal complexes relies on a suite of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of functional groups, such as the C=N and N-H stretching bands, upon complexation provide direct evidence of the ligand's coordination to the metal ion. ekb.egekb.eg For instance, a shift in the ν(C=N) band to a lower frequency in the complex compared to the free ligand suggests the coordination of the quinoxaline nitrogen. ekb.eg

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the complex. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For example, the position and number of absorption bands can help distinguish between tetrahedral and octahedral geometries. scirp.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can reveal the binding mode. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a powerful tool to probe the metal ion's environment. The g-values and hyperfine splitting patterns can provide detailed information about the geometry and the nature of the metal-ligand bond. researchgate.net

Table 2: Representative X-ray Crystallography Data for a Coordination Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5032(2)
b (Å)14.4060(4)
c (Å)8.1708(2)
β (°)101.896(2)
Volume (ų)979.40(4)
Z2
Data for [K(18C6)][N(NO₂)₂] as a representative example of a coordination compound. bibliotekanauki.pl

Cyclic voltammetry is a key technique used to investigate the redox behavior of metal complexes. isca.me The electrochemical properties of quinoxaline-metal complexes are of interest for their potential applications in catalysis and materials science. The redox potentials of the metal center can be tuned by modifying the ligand structure. For instance, the electrochemical studies of some copper complexes with quinoxaline-thiosemicarbazone ligands have shown redox responses, while the free ligands and other metal complexes were found to be electrochemically inactive in the applied voltage range. researchgate.net The oxidation and reduction potentials can provide insights into the electronic communication between the metal and the ligand. rsc.org

Structural Analysis of Coordination Compounds (e.g., X-ray Crystallography)

Theoretical Studies on Coordination Modes, Electronic Properties, and Stability of Complexes

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental findings and to provide deeper insights into the properties of coordination complexes. researchgate.net Theoretical calculations can be employed to:

Predict Coordination Modes: DFT calculations can help to determine the most stable coordination mode of a ligand by comparing the energies of different possible isomers. mdpi.com

Analyze Electronic Properties: These studies can elucidate the electronic structure of the complexes, including the nature of the metal-ligand bonding and the distribution of electron density. researchgate.net

Evaluate Stability: The stability of the complexes can be assessed by calculating their binding energies and thermodynamic parameters. mdpi.com

For quinoxaline derivatives, theoretical studies have been used to understand their interaction with metal surfaces, for example, in the context of corrosion inhibition. researchgate.net

Applications of this compound Metal Complexes in Homogeneous and Heterogeneous Catalysis

Transition metal complexes containing quinoxaline-based ligands have shown promise as catalysts in a variety of organic transformations. researchgate.netresearchgate.net The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, a process that can be influenced by the electronic properties of the quinoxaline ligand. rsc.org

Examples of catalytic applications of related metal complexes include:

Oxidation Reactions: Cobalt(II) complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde have been shown to be active catalysts for the oxidation of 3,5-di-tert-butylcatechol. researchgate.net

Cross-Coupling Reactions: Nickel(II) complexes have been used as catalysts for Kumada-Corriu cross-coupling reactions in the synthesis of biaryl derivatives. researchgate.net

Hydrogenation Reactions: Ruthenium(II)-arene complexes with water-soluble ligands have been employed as catalysts for transfer hydrogenation reactions in aqueous media. mdpi.com

While specific catalytic applications of this compound complexes are not extensively reported, the known catalytic activity of structurally similar quinoxaline complexes suggests that its metal derivatives could also be effective catalysts in various homogeneous and heterogeneous systems. rsc.orgmdpi.com

Advanced Materials Science Applications of 8 Methylquinoxalin 6 Amine Derivatives

Integration into Polymeric Materials and Functional Polymers

The incorporation of specific chemical moieties into polymer backbones is a fundamental strategy for creating functional polymers with tailored properties. researchgate.net The amine group on 8-Methylquinoxalin-6-amine serves as a reactive handle, allowing it to be integrated into various polymer structures through common polymerization or post-polymerization modification reactions, such as amidation. polysciences.comrsc.org

Derivatives of this compound can be utilized in several ways in polymer science:

Functional Additives: It can be blended with existing polymers to impart specific functionalities. For instance, its incorporation could improve the charge transport properties of polymers used in electronic devices.

Photoinitiators in Polymerization: Related quinoxaline (B1680401) derivatives, such as N6-methylquinoxaline-5,6-diamine, have been explored for their role as photoinitiators in polymerization processes. The unique electronic structure of these compounds allows them to absorb light and generate reactive species that initiate the polymerization of monomers, a critical process in coatings, adhesives, and 3D printing.

The integration of the this compound moiety can produce polymers with enhanced thermal, electronic, and optical characteristics suitable for demanding applications.

Table 1: Potential Roles of this compound in Functional Polymers

Polymer ApplicationRole of this compound MoietyPotential Benefit
Thermally Stable PlasticsIntegrated into the polymer backbone (e.g., polyamides)Increases glass transition temperature and thermal stability due to the rigid quinoxaline core.
Conductive PolymersUsed as a dopant or co-monomerThe donor-acceptor nature facilitates charge transport along the polymer chain.
Photoresists & CoatingsActs as a photoinitiatorInitiates polymerization upon light exposure, enabling the fabrication of microelectronics and protective coatings.

Development of this compound-Based Catalysts and Sensors

The unique electronic and structural features of this compound make it a promising candidate for the development of specialized catalysts and chemosensors.

Catalysts: The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core possess lone pairs of electrons that can coordinate with metal ions. This allows this compound and its derivatives to serve as ligands in coordination chemistry, forming stable complexes with transition metals. researchgate.net These metal complexes can function as highly efficient catalysts for a variety of organic reactions, such as cross-coupling reactions, which are fundamental in synthesizing complex molecules. researchgate.net The methyl and amine substituents can be used to fine-tune the steric and electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity.

Sensors: Quinoxaline derivatives are well-known for their application as fluorescent chemosensors for detecting various analytes, including metal ions and protons. researchgate.netnih.gov The sensing mechanism often relies on a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) process. In the case of this compound, the amine group can act as a binding site for a target analyte. mdpi.com Upon binding, the electronic properties of the molecule are altered, leading to a measurable change in its fluorescence emission (e.g., a "turn-on" or "turn-off" response or a shift in emission wavelength). nih.govresearchgate.net For example, a sensor based on an acenaphtoquinoxaline derivative has shown high selectivity for detecting mercury ions (Hg²⁺). nih.gov Similarly, derivatives of 8-aminoquinoline (B160924) are effective fluorescent probes for zinc ions (Zn²⁺). mdpi.com

Table 2: this compound Derivatives in Sensing Applications

Sensor TypeTarget AnalyteSensing MechanismReference Principle
Fluorescent ChemosensorHeavy Metal Ions (e.g., Hg²⁺, Zn²⁺)Analyte binding at the amine/quinoxaline site alters the intramolecular charge transfer, causing a change in fluorescence. nih.govmdpi.com
pH SensorProtons (H⁺)Protonation of the amine or quinoxaline nitrogens changes the electronic structure and fluorescence output. nih.gov

Fabrication of Functional Materials for Optoelectronic and Electronic Devices (e.g., OLEDs, Dye-Sensitized Solar Cells)

The electron-accepting nature of the quinoxaline ring makes its derivatives highly valuable in the field of organic electronics. researchgate.netsmolecule.comresearchgate.net They are frequently employed as building blocks for materials used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Organic Light-Emitting Diodes (OLEDs): Efficient OLEDs require materials that can transport both electrons and holes effectively. rsc.org Quinoxaline derivatives are often used as electron-transporting or host materials in the emissive layer of OLEDs. researchgate.net The structure of this compound, featuring both an electron-donating amine group and an electron-accepting quinoxaline core, provides a "donor-acceptor" (D-A) architecture. This bipolar character is highly desirable as it can facilitate more balanced charge injection and transport, leading to higher device efficiency and stability. researchgate.net When used as a host for phosphorescent emitters, these materials can lead to high-performance OLEDs.

Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor, typically titanium dioxide (TiO₂), to generate electricity. researchgate.netrsc.org Many high-performance organic dyes are based on a D-π-A structure, where a quinoxaline moiety often serves as the electron acceptor (A). researchgate.netnih.gov The this compound framework can be incorporated into such dyes where the amine group can function as part of the donor system or as an anchoring group to bind the dye to the TiO₂ surface. Studies on similar quinoxaline-based dyes have shown that modifying the donor and acceptor components allows for precise tuning of the dye's absorption spectrum and energy levels to maximize solar energy conversion efficiency. researchgate.net For example, replacing a triphenylamine (B166846) donor with a phenothiazine (B1677639) donor in a quinoxaline-based dye has been shown to improve power conversion efficiency. researchgate.net

Table 3: Applications of Quinoxaline Derivatives in Optoelectronics

DeviceRole of Quinoxaline MoietyKey PropertyReference Principle
OLEDs Host Material, Electron Transport LayerExcellent electron-accepting and transport capabilities. Bipolar nature improves charge balance. researchgate.net
DSSCs Electron Acceptor in D-π-A DyesFacilitates intramolecular charge transfer upon light absorption, promoting efficient electron injection into TiO₂. researchgate.netnih.gov

Adsorption and Environmental Remediation Applications (e.g., Carbon Capture)

Amine-functionalized materials are extensively researched for environmental applications due to the reactive nature of the amine group. mdpi.comresearchgate.net Derivatives of this compound are promising candidates for developing advanced adsorbents for carbon capture and the removal of other pollutants.

Carbon Capture: Amine-based solvents are the most mature technology for capturing carbon dioxide (CO₂) from industrial flue gas. ccsknowledge.comcarbonclean.com The process relies on the chemical reaction between CO₂ and the amine to form a carbamate (B1207046) salt. mdpi.com A significant drawback of this liquid-based process is the high energy required to regenerate the solvent. bibliotekanauki.pl An alternative approach involves using solid adsorbents, which are porous materials functionalized with amine groups. nsf.govmdpi.com this compound, as a solid compound, can be impregnated into porous supports like silica (B1680970) or activated carbon. The resulting solid sorbent can capture CO₂ through the amine groups dispersed on its high-surface-area structure. mdpi.com This approach could potentially lower the energy penalty for regeneration and reduce equipment corrosion compared to aqueous amine systems. carbonclean.com

Environmental Remediation: Beyond carbon capture, amine-functionalized materials are effective at removing other environmental pollutants. mdpi.com The nitrogen atoms in the this compound structure (both the amino group and the quinoxaline ring nitrogens) can act as chelation sites to bind and remove heavy metal ions from wastewater. nih.govmdpi.com Furthermore, synthetic carbons with acidic surface chemistry have shown a high affinity for adsorbing amine compounds, and conversely, basic amine-functionalized materials can be used to capture acidic pollutants.

Table 4: Environmental Applications of Amine-Functionalized Quinoxalines

ApplicationTarget PollutantMechanism of ActionReference Principle
Carbon Capture Carbon Dioxide (CO₂)Chemical adsorption via reaction between the amine group and CO₂ to form carbamates on a solid support. mdpi.comnsf.govmdpi.com
Water Treatment Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺)Chelation of metal ions by the nitrogen atoms of the amine and quinoxaline moieties. nih.govmdpi.com
Pollutant Adsorption Acidic Organic CompoundsAcid-base interactions between the pollutant and the basic amine-functionalized surface. mdpi.com

Pre Clinical Mechanistic Investigations of 8 Methylquinoxalin 6 Amine Biological Activities

Molecular Mechanisms in Antimicrobial Contexts

The antimicrobial properties of quinoxaline (B1680401) derivatives, including 8-Methylquinoxalin-6-amine, are attributed to the planar, electron-deficient nature of the quinoxaline ring system. This structure facilitates interactions with various biological macromolecules within microbial cells, leading to the disruption of essential life processes.

The antibacterial mechanisms of quinoxaline compounds are multifaceted, primarily involving the inhibition of crucial bacterial enzymes and direct interaction with bacterial DNA.

Enzyme Inhibition: A primary mechanism of action for many quinoxaline-based antibacterial agents is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is responsible for decatenating daughter chromosomes after replication. By binding to the enzyme-DNA complex, quinoxaline derivatives stabilize the transient double-strand breaks, forming a ternary complex that blocks the re-ligation of the DNA strands. This leads to an accumulation of DNA damage, cessation of DNA replication, and ultimately, bactericidal effects. The specific interactions often involve hydrogen bonding and hydrophobic interactions between the quinoxaline core and amino acid residues in the enzyme's active site.

DNA Interaction: The planar aromatic structure of the this compound core allows it to function as a DNA intercalating agent. The molecule can insert itself between the base pairs of the bacterial DNA helix. This intercalation distorts the DNA's secondary structure, increasing the distance between adjacent base pairs and unwinding the helix. Consequently, this physical blockade interferes with the processes of DNA replication and transcription by preventing the binding or progression of DNA and RNA polymerases, leading to the inhibition of bacterial growth and proliferation.

Table 1: Summary of Pre-clinical Antibacterial Mechanisms of Quinoxaline Derivatives

Target Organism ClassMolecular TargetMechanism of ActionObserved Outcome
Gram-positive & Gram-negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli)DNA Gyrase & Topoisomerase IVInhibition of enzymatic activity by stabilizing the enzyme-DNA cleavage complex.Inhibition of DNA replication and repair, leading to bactericidal activity.
Various BacteriaBacterial DNAIntercalation between DNA base pairs.Distortion of the DNA helix, blocking transcription and replication processes.

The antifungal activity of quinoxaline compounds stems from their ability to interfere with structures and pathways unique to fungal cells, such as the cell membrane and cell wall.

Inhibition of Ergosterol (B1671047) Biosynthesis: A key mechanism involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, the primary sterol component in fungi, analogous to cholesterol in mammalian cells. Quinoxaline derivatives can inhibit enzymes in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase. The depletion of ergosterol and the accumulation of toxic sterol intermediates compromise membrane fluidity and function, leading to increased permeability and ultimately, fungal cell death.

Disruption of Cell Wall Integrity: The fungal cell wall, composed primarily of chitin (B13524) and glucans, is another potential target. Research suggests that certain quinoxaline derivatives can inhibit the activity of chitin synthase, an enzyme crucial for synthesizing the structural polysaccharide chitin. Inhibition of this process weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.

Table 2: Summary of Pre-clinical Antifungal Mechanisms of Quinoxaline Derivatives

Target Organism (e.g., Candida albicans, Aspergillus niger)Molecular TargetMechanism of ActionObserved Outcome
FungiErgosterol Biosynthesis Pathway (e.g., Lanosterol 14α-demethylase)Enzyme inhibition, leading to reduced ergosterol production.Disruption of cell membrane integrity, increased permeability, and cell lysis (fungicidal effect).
FungiChitin SynthaseInhibition of the enzyme responsible for chitin synthesis.Weakening of the fungal cell wall, leading to osmotic instability and cell death.

Antibacterial Action Pathways (e.g., Enzyme inhibition, DNA interaction)

Molecular Mechanisms in Antiviral Contexts (e.g., Inhibition of viral entry, replication, or maturation)

Quinoxaline derivatives have been investigated for broad-spectrum antiviral activity. Their mechanisms of action target various stages of the viral life cycle, from entry into the host cell to the replication of viral genetic material and the maturation of new virions.

Inhibition of Viral Replication: A predominant antiviral mechanism for quinoxaline compounds is the inhibition of key viral enzymes required for replication. For retroviruses like HIV, quinoxalines have been shown to inhibit reverse transcriptase, the enzyme that converts the viral RNA genome into DNA. For RNA viruses such as Hepatitis C Virus (HCV) or influenza virus, the target is often the RNA-dependent RNA polymerase (RdRp), which is essential for replicating the viral genome. The quinoxaline molecule typically binds to allosteric sites on these enzymes, inducing conformational changes that impair their catalytic function.

Inhibition of Viral Maturation: Some quinoxaline derivatives can act as protease inhibitors. Viral proteases are critical for cleaving large, non-functional polyproteins into individual, mature proteins necessary for assembling new, infectious virions. By inhibiting these proteases, quinoxaline compounds prevent viral maturation, resulting in the production of non-infectious viral particles.

Table 3: Summary of Pre-clinical Antiviral Mechanisms of Quinoxaline Derivatives

Virus Type (Example)Target StageMolecular Target/MechanismObserved Outcome
Retroviruses (e.g., HIV)ReplicationInhibition of reverse transcriptase activity.Prevention of viral DNA synthesis from the RNA genome, halting the replication cycle.
RNA Viruses (e.g., HCV, Influenza)ReplicationInhibition of RNA-dependent RNA polymerase (RdRp).Blockade of viral genome replication.
Various Viruses (e.g., HIV, HCV)MaturationInhibition of viral proteases.Prevention of polyprotein cleavage, leading to the formation of non-infectious virions.

Molecular Mechanisms in Anticancer Contexts (e.g., Induction of apoptosis, cell cycle arrest in cell lines)

The quinoxaline core is a prominent scaffold in the design of anticancer agents. Mechanistic studies in various cancer cell lines reveal that compounds like this compound can exert their effects through multiple pathways, ultimately leading to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest), often at the G2/M phase. These cellular outcomes are typically triggered by more specific molecular events.

A major anticancer mechanism for quinoxaline derivatives is the targeted inhibition of protein kinases, which are enzymes that regulate the majority of cellular pathways, especially those involved in proliferation, survival, and metastasis.

Kinase Inhibition: The quinoxaline structure can act as an ATP-competitive inhibitor. It mimics the adenine (B156593) moiety of ATP and binds to the ATP-binding pocket of various kinases. This prevents the phosphorylation of downstream substrate proteins, thereby blocking signal transduction. Key targets include receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular signaling kinases within pathways like the PI3K/Akt/mTOR axis. Inhibition of these pathways in cancer cells suppresses pro-survival signals, inhibits proliferation, and can reduce angiogenesis (the formation of new blood vessels that supply tumors).

Table 4: Kinase Inhibition by Quinoxaline Derivatives in Cancer Cell Lines

Kinase TargetSignaling PathwayMechanismCellular Consequence
EGFR, VEGFRReceptor Tyrosine Kinase (RTK) SignalingCompetitive binding to the ATP pocket of the kinase domain.Inhibition of cell proliferation, survival, and tumor angiogenesis.
PI3K, Akt, mTORPI3K/Akt/mTOR PathwayInhibition of one or more kinases within the cascade.Suppression of cell growth, proliferation, and induction of apoptosis.

Similar to their antibacterial action, quinoxaline derivatives can function as DNA-targeting agents in cancer cells.

DNA Intercalation: The planar heterocyclic system of this compound is well-suited for intercalation into the DNA of cancer cells. This non-covalent insertion between DNA base pairs causes significant structural distortion of the double helix. This distortion can trigger cellular DNA damage responses, leading to the activation of apoptotic pathways (e.g., via p53 activation) and cell cycle arrest to allow for DNA repair. If the damage is too severe, the cell is eliminated. Furthermore, the physical presence of the intercalated molecule can directly obstruct the action of DNA and RNA polymerases, halting replication and transcription and contributing to the compound's cytotoxic effect. This mechanism has been confirmed in pre-clinical studies using biophysical techniques such as UV-Vis absorption spectroscopy, fluorescence quenching, and circular dichroism, which detect the changes in DNA properties upon binding of the intercalating agent.

Modulation of Cell Signaling Pathways (e.g., Kinase inhibition)

Molecular Mechanisms in Antiparasitic Contexts (e.g., Anti-malarial, Anti-trypanosomiasis, Anti-leishmaniasis)

The quinoxaline scaffold is a foundational structure in the development of therapeutic agents, demonstrating a wide spectrum of biological activities, including antiparasitic properties. researchgate.netijpsjournal.com Derivatives of quinoxaline have been investigated for their efficacy against a range of parasites, such as those responsible for malaria, trypanosomiasis, and leishmaniasis. researchgate.netresearchgate.net The mechanism of action for these compounds is often attributed to their interaction with critical parasite-specific biological pathways.

A primary molecular mechanism for the antiparasitic action of quinoxaline derivatives involves the inhibition of essential parasitic enzymes that are distinct from their mammalian host counterparts, offering a window for selective toxicity. nih.gov For instance, certain quinoxaline 1,4-di-N-oxide (QdNO) derivatives have been shown to act against Entamoeba histolytica by inhibiting thioredoxin reductase (EhTrxR), an enzyme crucial for the parasite's redox homeostasis. researchgate.netmdpi.com The inhibition of EhTrxR disrupts the parasite's ability to manage oxidative stress, leading to cell death. mdpi.com In other protozoa, such as Trichomonas vaginalis, quinoxaline compounds have been found to inhibit triosephosphate isomerase (TvTIM), a key enzyme in the glycolytic pathway necessary for energy production. nih.gov

Furthermore, the trypanothione (B104310) system, which is unique to trypanosomatids, is a major target for drug development. This system, centered around the enzyme trypanothione reductase, is vital for defending the parasite against oxidative stress. researchgate.netfrontiersin.org However, investigations into the precise mechanism are ongoing and can be compound-specific. A study on a methyl-quinoxaline derivative, methyl 2-acetamide-3-methylquinoxaline-7-carboxylate 1,4-di-N-oxide (compound M-8), revealed that it did not cause a significant effect on the expression of the trypanothione reductase gene in Trypanosoma cruzi. researchgate.net This finding suggests its trypanocidal action may be associated with other metabolic pathways, highlighting that the mechanism of action is not universally tied to oxidative stress induction across all quinoxaline derivatives. researchgate.net In Leishmania, other potential enzymatic targets include cysteine proteases and arginase, which are vital for the parasite's survival and replication. frontiersin.orgmdpi.com

Table 1: Examples of Parasitic Enzymes Targeted by Quinoxaline-Related Compounds

Enzyme Parasite Function Consequence of Inhibition Reference(s)
Thioredoxin Reductase (EhTrxR) Entamoeba histolytica Redox homeostasis Increased ROS, oxidative stress, cell death mdpi.com, researchgate.net
Triosephosphate Isomerase (TvTIM) Trichomonas vaginalis Glycolysis, energy production Disruption of energy metabolism nih.gov
Trypanothione Reductase Trypanosoma cruzi, Leishmania spp. Defense against oxidative stress Disruption of redox balance, cell death researchgate.net, frontiersin.org
Cysteine Proteases Leishmania mexicana Protein degradation, immune evasion Disruption of essential cellular processes mdpi.com

Molecular Mechanisms in Anti-inflammatory and Antioxidant Activities

The structural features of this compound, particularly the amine group, suggest a potential for anti-inflammatory and antioxidant activities. These properties are often linked to the ability to counteract reactive oxygen species (ROS) and modulate inflammatory signaling pathways.

Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide (B77818) anions (·O−2) and hydrogen peroxide (H2O2), generated during normal metabolism and in response to cellular stress. frontiersin.org Overproduction of ROS leads to oxidative stress, which can damage lipids, proteins, and DNA, contributing to various pathological conditions. mdpi.com Antioxidant compounds mitigate this damage by neutralizing these reactive species.

One plausible mechanism for an amine-containing compound like this compound is direct ROS scavenging. Amine groups can donate electrons to neutralize free radicals, thereby interrupting the chain reactions that lead to cellular damage. wikipedia.org This is analogous to the antioxidant capabilities of compounds like polydopamine, which contains catechol and amine functional groups that confer a powerful reducing capability. frontiersin.org The antioxidant defense system in cells includes both enzymatic (e.g., superoxide dismutase, catalase) and non-enzymatic components that work to detoxify ROS and maintain redox balance. mdpi.comcaymanchem.com

Table 2: Common Reactive Oxygen Species (ROS) and Their Significance

ROS Type Chemical Formula Cellular Source Pathological Impact Reference(s)
Superoxide Anion ·O−2 Mitochondria, NADPH oxidase Precursor to other ROS, damages enzymes frontiersin.org, nih.gov
Hydrogen Peroxide H2O2 Dismutation of superoxide Can cross membranes, generates hydroxyl radical frontiersin.org, nih.gov
Hydroxyl Radical ·OH Fenton reaction Extremely reactive, damages DNA, lipids, proteins frontiersin.org
Singlet Oxygen 1O2 Photosensitization reactions Oxidizes biological molecules frontiersin.org

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. scienceopen.com Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of genes for pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. nih.govjmb.or.kr

A key anti-inflammatory mechanism for many heterocyclic compounds is the inhibition of this pathway. scienceopen.comnih.gov By preventing the phosphorylation and degradation of IκBα, these agents block the nuclear translocation and activity of NF-κB. scienceopen.comnih.gov This results in the suppressed expression of iNOS and COX-2, leading to reduced production of nitric oxide (NO) and prostaglandins, respectively, thereby diminishing the inflammatory response. mdpi.comnih.gov

Table 3: Key Proteins in the NF-κB Pathway as Anti-inflammatory Targets

Protein Role in Pathway Effect of Inhibition Reference(s)
IκB Kinase (IKK) Phosphorylates IκBα Prevents IκBα degradation, NF-κB remains inactive jmb.or.kr
Inhibitor of NF-κB (IκBα) Sequesters NF-κB in cytoplasm Prevents NF-κB nuclear translocation scienceopen.com, nih.gov
NF-κB (p65/p50) Transcription factor Prevents transcription of pro-inflammatory genes mdpi.com, jmb.or.kr

Pathways of Reactive Oxygen Species (ROS) Scavenging and Prevention

Molecular Mechanisms in Otoprotection and Neuroprotection

The potential antioxidant and anti-inflammatory properties of this compound suggest a plausible role in otoprotection and neuroprotection. These protective effects are often mediated by mitigating cellular stress and preventing apoptosis in neuronal and sensory cells.

Hearing loss is frequently caused by the irreversible death of sensory hair cells in the inner ear. nih.gov These cells are particularly vulnerable to ototoxic drugs, such as aminoglycoside antibiotics (e.g., gentamicin) and the chemotherapeutic agent cisplatin. nih.govnih.gov A primary mechanism of this ototoxicity is the generation of excessive ROS within the cochlear hair cells. nih.govnih.gov

The entry of these ototoxins into hair cells triggers a cascade of events, including mitochondrial damage and a massive increase in ROS production. nih.gov This oxidative stress activates downstream apoptotic pathways, involving the activation of stress kinases and caspases (e.g., caspase-9 and caspase-3), which ultimately leads to programmed cell death. nih.govwashington.edu

Therefore, a key molecular mechanism for otoprotection is the neutralization of ROS. nih.gov A compound with antioxidant capabilities, such as this compound, could theoretically protect auditory hair cells by scavenging the drug-induced ROS. By reducing the oxidative burden, the compound could prevent the activation of the apoptotic cascade, thereby preserving hair cell structure and function. This strategy has been explored with various antioxidants, which have been shown to protect hair cells from ototoxic damage. nih.govmdpi.com

Table 4: Mechanistic Link Between Ototoxins, ROS, and Hair Cell Apoptosis

Component Role in Ototoxicity Potential Protective Intervention Reference(s)
Ototoxic Drugs (Cisplatin, Aminoglycosides) Induce damage and enter hair cells Blockade of cellular uptake channels nih.gov, nih.gov
Reactive Oxygen Species (ROS) Mediate oxidative stress and trigger cell death pathways Administration of antioxidants to scavenge ROS nih.gov, nih.gov
Mitochondria Major site of ROS production and damage Stabilization of mitochondrial function nih.gov
Caspases (e.g., Caspase-3, -9) Execute the final stages of apoptosis Inhibition of caspase activation nih.gov, washington.edu

Exploration of Mechanisms in Neurodegenerative Disorder Models

The potential therapeutic application of this compound in neurodegenerative disorders is an emerging area of research. Pre-clinical investigations have begun to explore its biological activities and mechanisms of action in models of diseases such as Alzheimer's, Parkinson's, and Huntington's. These studies primarily focus on the compound's interaction with key pathological targets, including protein aggregates and enzymes involved in neurotransmitter metabolism. While direct and extensive data on this compound remains limited, preliminary findings and studies on structurally related quinoxaline and quinoline (B57606) derivatives provide a foundational understanding of its potential neuroprotective mechanisms.

The core chemical structure of this compound, featuring a quinoxaline ring, is a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Quinoxaline derivatives have been investigated for their roles as inhibitors of key enzymes and as ligands for protein aggregates central to the pathology of several neurodegenerative diseases.

In the context of Alzheimer's disease, research has often centered on the cholinergic hypothesis and the amyloid cascade hypothesis. The cholinergic hypothesis points to a deficiency in the neurotransmitter acetylcholine (B1216132). Therefore, inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. nih.gov The amyloid cascade hypothesis identifies the aggregation of amyloid-beta (Aβ) peptides into plaques as a primary pathological event. nih.gov

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein protein in structures known as Lewy bodies. frontiersin.org Consequently, therapeutic strategies often involve modulating dopamine (B1211576) levels or preventing α-synuclein aggregation. michaeljfox.orgnih.gov Monoamine oxidase (MAO) enzymes, which metabolize neurotransmitters like dopamine, are also important targets. wikipedia.org

Huntington's disease is a genetic disorder caused by a mutation in the huntingtin (HTT) gene, leading to an abnormal huntingtin protein that misfolds and aggregates, causing neuronal death. nih.gov Research into therapies for Huntington's disease includes efforts to prevent the aggregation of the mutant huntingtin protein and to protect neurons from its toxic effects. nih.gov

Investigations into this compound and its analogues are exploring their potential to interact with these pathological pathways. The following subsections detail the preliminary findings from in vitro and in silico studies.

Interactions with Alzheimer's Disease-Related Pathologies

In the realm of Alzheimer's disease research, the potential of quinoxaline derivatives to modulate key pathological processes is under investigation. Studies on compounds structurally similar to this compound have explored their ability to inhibit cholinesterases and interact with amyloid-beta aggregates.

Cholinesterase Inhibition: A study on a series of quinoxaline derivatives demonstrated their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For instance, 2,3-dimethylquinoxalin-6-amine (B1295510) exhibited potent AChE inhibitory activity. mdpi.com While direct data for this compound is not yet available, these findings suggest that the quinoxaline scaffold is a promising starting point for the development of new cholinesterase inhibitors. The inhibition of these enzymes increases the levels of acetylcholine in the brain, which is beneficial for cognitive function. nih.gov

Compound AnalogueTarget EnzymeIC50 (µM)Inhibition Type
2,3-Dimethylquinoxalin-6-amineAChE0.077Mixed
6-AminoquinoxalineAChE0.74Not Specified
Quinoxaline Derivative 3aBChE60.95Not Specified
Quinoxaline Derivative 5bBChE14.91Not Specified
Data derived from studies on quinoxaline derivatives. mdpi.com

Amyloid-β Binding and Aggregation Inhibition: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. nih.gov Some radiolabeled 2-phenylquinoxaline (B188063) derivatives have shown a high binding affinity for Aβ aggregates, suggesting their potential as imaging agents for detecting amyloid plaques. nih.govnih.gov Furthermore, certain 8-aminoquinoline (B160924) derivatives have demonstrated the ability to inhibit the self-induced aggregation of Aβ. nih.gov These findings indicate that the broader class of quinoline and quinoxaline compounds, to which this compound belongs, may have a role in modulating the formation or stability of amyloid plaques.

Modulation of Parkinson's Disease-Associated Targets

The neurochemistry of Parkinson's disease is complex, involving the dopaminergic system and the aggregation of α-synuclein. frontiersin.org Research into related quinoline compounds suggests potential mechanisms of action for this compound in this context.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are enzymes that degrade neurotransmitters, including dopamine. wikipedia.org Inhibition of MAO-A and MAO-B can increase dopamine levels, which is a therapeutic approach for Parkinson's disease. A study on methylquinoline isomers, which are structurally related to this compound, revealed that they can inhibit MAO-A. nih.gov Specifically, 6-methylquinoline (B44275) was found to be a competitive inhibitor of MAO-A. nih.gov While 8-methylquinoline (B175542) was a noncompetitive inhibitor of MAO-A, it did not inhibit MAO-B. nih.gov This suggests that this compound could potentially have a modulatory effect on dopamine metabolism through MAO-A inhibition.

Compound AnalogueTarget EnzymeInhibition TypeKi (µM)
6-MethylquinolineMAO-ACompetitive23.4
8-MethylquinolineMAO-ANoncompetitiveNot Specified
8-MethylquinolineMAO-BNo Inhibition-
Data derived from studies on methylquinoline isomers. nih.gov

Neuroprotection in Cellular Models: The human neuroblastoma SH-SY5Y cell line is a common in vitro model used to study the neuroprotective effects of compounds against toxins that mimic aspects of Parkinson's disease pathology. ajol.infonih.gov While specific studies on this compound in this model were not found, the neuroprotective potential of various compounds is often assessed by their ability to mitigate toxin-induced cell death and oxidative stress in these cells. ajol.info

Potential Relevance to Huntington's Disease

Huntington's disease is characterized by the aggregation of the mutant huntingtin (mHTT) protein. nih.gov The search for molecules that can interfere with this process or protect neurons from its toxic effects is a key area of research. While no direct studies linking this compound to Huntington's disease models have been identified, the general strategy of identifying small molecules that can modulate protein-protein interactions or inhibit aggregation is relevant. nih.govwikipedia.org The exploration of the quinoxaline scaffold in this context remains a potential avenue for future research.

Future Research Directions and Interdisciplinary Prospects for 8 Methylquinoxalin 6 Amine

Development of Advanced and Highly Efficient Synthetic Strategies for Novel Derivatives

The future synthesis of novel 8-Methylquinoxalin-6-amine derivatives will hinge on the adoption of advanced, efficient, and sustainable methodologies. Modern techniques such as C-H functionalization, flow chemistry, and photoredox catalysis are set to revolutionize how chemists approach the derivatization of the quinoxaline (B1680401) core. nih.govnih.govsorbonne-universite.fr

C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to modify the quinoxaline scaffold without the need for pre-functionalized starting materials. sorbonne-universite.fr Future research will likely focus on developing selective catalysts for the direct attachment of various functional groups to specific positions on the this compound structure, enabling the rapid generation of diverse compound libraries. nih.gov

Flow Chemistry: Continuous flow reactors provide significant advantages in terms of safety, efficiency, and scalability for quinoxaline synthesis. acs.orgnih.gov Research has demonstrated that multi-step sequences, including the handling of potentially hazardous intermediates, can be performed safely and efficiently in a continuous flow system. acs.orgnih.gov Future efforts will aim to develop integrated flow processes for the synthesis of this compound and its derivatives, telescoping multiple reaction steps to minimize manual handling and purification. nih.gov

Sustainable and Novel Catalysis: There is a growing emphasis on green chemistry principles, utilizing environmentally benign solvents like water, and developing metal-free or organocatalytic systems. rsc.orgnih.gov The use of natural deep eutectic solvents (NADESs) has already shown promise for the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org Future strategies will likely expand on these principles, exploring mechanochemistry and other solvent-free techniques to further reduce the environmental impact of synthesis. rsc.org

Integration of Advanced Computational Modeling with Experimental Validation for Predictive Design

The synergy between computational modeling and experimental synthesis is crucial for accelerating the discovery of new functional molecules. For this compound derivatives, a combination of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations will guide the rational design of compounds with tailored properties. nih.govmdpi.comresearchgate.net

QSAR Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govmdpi.com By developing robust QSAR models for a series of this compound analogs, researchers can predict the activity of new, unsynthesized derivatives. abjournals.orgbiointerfaceresearch.com This predictive power allows for the prioritization of synthetic targets, focusing resources on the most promising candidates. researchgate.net For instance, 2D and 3D-QSAR models have been successfully used to identify key molecular descriptors and pharmacophoric features that govern the anticancer or enzyme-inhibitory activities of quinoxaline derivatives. nih.govtandfonline.comresearchgate.net

Molecular Docking and Dynamics: Molecular docking simulations predict the preferred binding orientation of a molecule to a biological target, such as an enzyme or receptor. abjournals.orgresearchgate.net This information is invaluable for designing derivatives of this compound that can interact more effectively with a specific target. nih.gov Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time, further refining the design process. mdpi.comresearchgate.net This integrated approach has been used to design quinoxaline derivatives as potential inhibitors for targets like acetylcholinesterase and VEGFR-2. researchgate.netresearchgate.net

Table 1: Integrated Computational and Experimental Workflow

StepTechniqueObjectivePotential Outcome for this compound
1. Design QSAR ModelingPredict activity of virtual derivatives.Identify key structural features for desired biological or material properties.
2. Simulation Molecular DockingPredict binding mode to a specific target.Design derivatives with enhanced binding affinity to a target protein.
3. Refinement Molecular DynamicsAssess stability of the molecule-target complex.Confirm stable interactions and refine the molecular design before synthesis.
4. Synthesis Advanced Synthetic MethodsCreate the prioritized, designed derivatives.Efficiently produce novel this compound compounds.
5. Validation Experimental AssaysTest the biological or material properties.Confirm predicted activities and provide data for the next design cycle.

Expansion of Materials Science Applications to Emerging Technologies

The inherent electronic properties of the quinoxaline ring system make this compound and its derivatives attractive candidates for a range of materials science applications, particularly in organic electronics. nih.govbeilstein-journals.org

Organic Electronics: Quinoxaline derivatives are being explored as electron-transporting materials (ETMs) and n-type semiconductors in devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). nih.govbeilstein-journals.orgresearchgate.net The ability to tune the electronic and photophysical properties by modifying the substituents on the quinoxaline core is a key advantage. acs.org Future research on this compound derivatives could focus on creating materials with high electron mobility and tunable energy levels for next-generation flexible displays and efficient solar energy conversion. researchgate.net For example, polymers incorporating quinoxaline units have already demonstrated high power conversion efficiencies in solar cells. beilstein-journals.org

Sensors and Electrochromic Devices: The fluorescence properties of some quinoxaline derivatives make them suitable for use as chemical sensors. benthamscience.com Their emission can be modulated by the presence of specific analytes. Furthermore, their ability to undergo reversible color changes upon electrical stimulation opens up possibilities in electrochromic devices, such as smart windows. beilstein-journals.org Research into this compound could yield novel sensors for environmental monitoring or electrochromic materials with improved stability and contrast.

Deeper Elucidation of Molecular and Cellular Mechanisms Underlying Pre-clinical Biological Activities

While many quinoxaline derivatives have shown promising biological activities in pre-clinical studies, a deeper understanding of their molecular and cellular mechanisms of action is required. nih.govnih.govhilarispublisher.com Future research should move beyond initial activity screening to pinpoint the precise biomolecular pathways affected by this compound and its analogs.

Investigations could focus on identifying specific protein targets, such as kinases, topoisomerases, or histone deacetylases, which are often implicated in the anticancer effects of quinoxaline compounds. nih.govnih.gov For example, studies have shown that certain quinoxaline derivatives can inhibit topoisomerase I, arrest the cell cycle, and induce apoptosis through the mitochondrial pathway by modulating the expression of proteins like Bcl-2 and caspases. nih.gov Understanding these mechanisms for this compound derivatives is essential for their potential development as therapeutic agents. researchgate.netdntb.gov.ua

Exploration of this compound as a Building Block for Complex Architectures and Supramolecular Assemblies

The structure of this compound, with its rigid aromatic core and strategically placed nitrogen atoms, makes it an excellent building block (synthon) for the construction of larger, highly ordered molecular systems. nih.govthno.org

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinoxaline ring can act as coordination sites for metal ions, making derivatives of this compound ideal ligands for the synthesis of Metal-Organic Frameworks (MOFs). nih.govacs.orgfigshare.com These crystalline, porous materials have applications in gas storage, catalysis, and sensing. By incorporating functionalized quinoxaline linkers, it is possible to create MOFs with tailored properties, such as photochromism or selective fluorescence sensing for specific molecules like nitro explosives. nih.govacs.org

Supramolecular Assemblies: Through non-covalent interactions like hydrogen bonding and π-π stacking, this compound derivatives can self-assemble into complex, well-defined architectures. rsc.orgnih.gov This bottom-up approach can be used to create novel materials like liquid crystals, gels, or nanoscale structures. The ability to control the assembly process by modifying the chemical structure of the building block opens up exciting possibilities for creating "smart" materials whose properties can be switched by external stimuli.

Q & A

Basic: What are the optimal synthetic routes for 8-Methylquinoxalin-6-amine, and how can purity be ensured?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituted quinoxaline derivatives are synthesized using potassium carbonate as a base in dimethylformamide (DMF), followed by column chromatography to isolate products (yields: 40–51%) . Key steps include:

  • Reagent selection : Use anhydrous solvents to avoid side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures separation of isomers/byproducts.
  • Purity validation : Confirm via HPLC (≥98% purity) and NMR (absence of extraneous peaks in 1^1H/13^13C spectra) .

Basic: How should this compound be characterized spectroscopically?

Answer:
Employ a multi-technique approach:

  • NMR : Assign peaks using 1^1H (aromatic protons: δ 7.2–8.5 ppm) and 13^13C (quinoxaline backbone: δ 120–150 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 159.18) .
  • UV-Vis : Monitor π→π* transitions (λmax ~260–300 nm) for electronic structure insights .

Basic: What are the stability considerations for this compound under varying conditions?

Answer:

  • Storage : Protect from light and moisture; store in amber vials under inert gas (N2/Ar) at 4°C .
  • Degradation studies : Perform accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH sensitivity : Assess solubility and decomposition in buffered solutions (pH 3–10) .

Advanced: How can regioselectivity challenges in derivatizing this compound be addressed?

Answer:
Regioselectivity in reactions (e.g., azide coupling) depends on:

  • Electronic effects : Electron-donating groups (e.g., -NH2) direct electrophiles to para positions.
  • Steric hindrance : Methyl groups at C8 may block axial attack. Validate using DFT calculations (e.g., Gaussian09) to model transition states .
  • Analytical confirmation : Use 2D NMR (COSY, NOESY) to resolve positional isomers .

Advanced: How should contradictory data on biological activity be analyzed?

Answer:
Contradictions (e.g., varying IC50 values) may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
  • Solvent effects : Compare DMSO vs. aqueous solubility; use controls to rule out solvent toxicity .
  • Impurity profiling : Re-analyze inactive batches via LC-MS to detect trace inhibitors/activators .

Advanced: What methodologies are recommended for studying its pharmacological mechanisms?

Answer:

  • In vitro assays :
    • Enzyme inhibition: Measure IC50 using fluorogenic substrates (e.g., kinase assays).
    • Cellular uptake: Quantify intracellular concentrations via LC-MS/MS .
  • In silico modeling : Perform molecular docking (AutoDock Vina) to predict target binding pockets .

Advanced: How can computational models predict the reactivity of this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) for redox potential .
  • MD simulations : Simulate solvation dynamics (GROMACS) to assess stability in biological matrices .

Advanced: What ethical and reproducibility guidelines apply to publishing research on this compound?

Answer:

  • Data transparency : Share raw spectra, crystallographic data, and assay protocols via repositories (e.g., Zenodo) .
  • Replication studies : Include positive/negative controls in all experiments; report statistical power (α=0.05, β=0.2) .
  • Conflict declaration : Disclose funding sources and patent applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.